Faxeladol

Painful polyneuropathy Analgesic efficacy Clinical trial

Faxeladol offers a unique dual mechanism (MOR agonism + NET/SERT inhibition) with known (1R,2R) stereochemistry, making it a precise tool for structure–activity relationship studies against tramadol and tapentadol. Direct clinical-trial evidence demonstrates analgesic efficacy comparable to tramadol in painful polyneuropathy (2.1 vs. 2.4 NRS reduction), while historical data show a higher seizure liability—enabling mechanistic safety screening that class-based assumptions cannot support. Procure as a ≥98% reference standard for method validation, forensic toxicology, or neuropharmacology research requiring compound-specific differentiation.

Molecular Formula C15H23NO
Molecular Weight 233.35 g/mol
CAS No. 433265-65-7
Cat. No. B1672304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaxeladol
CAS433265-65-7
SynonymsGCR9905;  GCR 9905;  GCR-9905;  EM-906;  EM 906;  EM906;  GRT-TA300;  GRTA9906;  GRTA-9906;  GRTA 9906;  GRTA0009906;  GRTA-0009906; GRTA 0009906; Faxeladol
Molecular FormulaC15H23NO
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCCC1C2=CC(=CC=C2)O
InChIInChI=1S/C15H23NO/c1-16(2)11-13-6-3-4-9-15(13)12-7-5-8-14(17)10-12/h5,7-8,10,13,15,17H,3-4,6,9,11H2,1-2H3/t13-,15-/m0/s1
InChIKeyJIRYWFYYBBRJAN-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Faxeladol (CAS 433265-65-7): An Investigational Dual-Action Opioid Analgesic for Neuropathic Pain Research


Faxeladol (INN/USAN; code names GRTA-9906, GCR-9905, EM-906) is a small-molecule investigational compound with a dual mechanism of action: μ‑opioid receptor (MOR) agonism and inhibition of noradrenaline and serotonin reuptake [1]. Structurally related to tramadol and ciramadol, it was developed in the late 1970s as part of the same class of centrally acting analgesics but was never marketed due to safety concerns identified in early studies [2]. The compound exists as a chiral molecule with defined (1R,2R) stereochemistry (molecular formula C15H23NO; MW 233.35) and is supplied as a research‑grade powder for laboratory studies in neuropharmacology, pain modulation, and structure–activity relationship analysis [3].

Why Direct Substitution of Faxeladol with In‑Class Analgesics Like Tramadol or Tapentadol is Not Valid in Preclinical and Clinical Models


Faxeladol shares a multimodal mechanism with tramadol and tapentadol—μ‑opioid receptor agonism combined with monoamine reuptake inhibition—yet direct substitution is unjustified without empirical justification. Early comparative studies in the 1970s indicated that faxeladol exhibited slightly higher analgesic potency than tramadol, but this was accompanied by a notably higher incidence of sudden seizures, a safety liability that halted its clinical development [1]. Conversely, a randomized controlled trial in painful polyneuropathy found that GRT9906 (faxeladol) reduced pain intensity by 2.1 points versus placebo (p < 0.0001) and 2.4 points on tramadol, demonstrating comparable efficacy to tramadol in that specific patient population [2]. These discordant findings—differential seizure risk versus comparable analgesic effect—illustrate that potency, efficacy, and safety profiles cannot be extrapolated across this chemical series. A user selecting a compound for mechanistic studies, pain model validation, or safety screening must therefore rely on compound‑specific data rather than class‑based assumptions.

Faxeladol (CAS 433265-65-7) Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparisons with Tramadol


Analgesic Efficacy in Painful Polyneuropathy: Direct Head‑to‑Head Comparison of Faxeladol (GRT9906) vs. Tramadol

In a randomized, double‑blind, placebo‑controlled, three‑way crossover trial (N=47 per protocol) in patients with painful polyneuropathy, GRT9906 (faxeladol) 120–240 mg/day reduced average pain intensity by 2.1 points on a 0–10 numeric rating scale (NRS), compared with a reduction of 0.6 points on placebo (p < 0.0001) and 2.4 points on tramadol 200–400 mg/day [1]. The number needed to treat (NNT) for ≥50% pain relief was 3.9 (95% CI 2.4–11.5) for both GRT9906 and tramadol [1].

Painful polyneuropathy Analgesic efficacy Clinical trial

Comparative Analgesic Potency: Faxeladol vs. Tramadol from Early Preclinical Studies

Multiple secondary sources, summarizing studies conducted in the 1970s alongside tramadol, report that faxeladol was observed to be slightly more potent than tramadol as an analgesic [1][2]. Although the original numerical data (e.g., ED₅₀ values) are not publicly available in the primary literature, the consistent reporting of this relative potency difference across independent compilations supports a class‑level inference of higher intrinsic activity.

Analgesic potency Preclinical Opioid

Seizure Risk Profile: Higher Incidence of Sudden Seizures with Faxeladol Compared to Tramadol

Early comparative studies in the 1970s identified a higher rate of sudden seizures in subjects receiving faxeladol compared to tramadol [1]. While the exact incidence figures are not published, the qualitative difference was sufficient to influence the decision to halt further clinical development [2]. This finding underscores that faxeladol carries a distinct central nervous system (CNS) safety liability not shared equally across the tramadol‑related series.

Seizure Safety Adverse event

Dual Mechanism: μ‑Opioid Agonism and Monoamine Reuptake Inhibition — A Validated Profile from Clinical Investigation

GRT9906 (faxeladol) is explicitly described as an investigational novel compound with μ‑opioid receptor agonism and inhibition of noradrenaline and serotonin re‑uptake [1]. This dual mechanism was the basis for its clinical evaluation in neuropathic pain and distinguishes it from pure MOR agonists (e.g., morphine) and from selective reuptake inhibitors. While tramadol and tapentadol share this dual action, the precise balance of activities and the specific receptor/enzyme binding affinities for faxeladol remain unquantified in the public domain, making it a unique probe for comparative pharmacology studies.

Mechanism of action MOR agonist NET/SERT inhibition

Clinical Development Status: Highest Phase Achieved — Phase 2 (Terminated)

Faxeladol reached Phase 2 clinical trials in indications including painful polyneuropathy and fibromyalgia but development was subsequently terminated and the compound was never marketed [1][2]. In contrast, tramadol and tapentadol are approved and widely used clinically. This difference in development status is directly relevant to procurement: faxeladol is available only as a research‑grade compound, not as a pharmaceutical‑grade drug substance suitable for human administration.

Clinical development Phase 2 Termination

Faxeladol (CAS 433265-65-7): Optimal Research Applications Based on Comparative Evidence


Comparative Neuropathic Pain Research: Validating Analgesic Mechanisms in Polyneuropathy Models

Investigators studying painful polyneuropathy can employ faxeladol as a comparator to tramadol, leveraging the direct clinical trial evidence that both compounds produce comparable reductions in pain intensity (2.1 vs. 2.4 points on NRS) with an NNT of 3.9 for ≥50% relief [1]. This allows for the assessment of differential effects on secondary endpoints (e.g., sleep, neuropathic symptom inventory) and the evaluation of compound‑specific adverse event profiles in animal models.

Seizure Liability and CNS Safety Pharmacology Studies

Given the historical finding of a higher rate of sudden seizures with faxeladol compared to tramadol [2], the compound serves as a valuable tool for investigating opioid‑induced proconvulsant mechanisms. Researchers can compare faxeladol with tramadol and other dual‑action analgesics in established seizure models (e.g., maximal electroshock, pentylenetetrazol) to elucidate structure‑toxicity relationships and screen for anticonvulsant co‑therapies.

Structure–Activity Relationship (SAR) Studies of Dual MOR Agonist/Monoamine Reuptake Inhibitors

Faxeladol's defined (1R,2R) stereochemistry and close structural relationship to tramadol and ciramadol make it an ideal probe for SAR investigations [3]. By comparing the binding affinities and functional activities of faxeladol, tramadol, and tapentadol at MOR, NET, and SERT, researchers can dissect the molecular determinants that govern the balance between opioid and monoaminergic components and correlate these with preclinical efficacy and toxicity outcomes.

Reference Standard for Analytical Method Development and Metabolite Identification

As an investigational compound that reached Phase 2 clinical trials [4], faxeladol has an established chemical identity and known synthetic routes. It can be procured as a high‑purity reference standard (≥98%) for developing and validating LC‑MS/MS or GC‑MS methods to detect GRT9906 and its metabolites in biological matrices, supporting forensic toxicology or preclinical pharmacokinetic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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